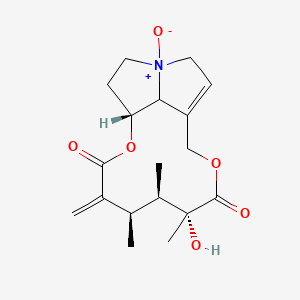
3-Amino-2,2-bis(aminomethyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-bis(aminomethyl)propan-1-ol: is a chemical compound with the molecular formula C5H15N3O. It is characterized by the presence of three amino groups and one hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of other chemicals and has significant importance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol typically involves the reaction of formaldehyde with ammonia and a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Formaldehyde with Ammonia and a Primary Amine:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,2-bis(aminomethyl)propan-1-ol undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduced derivatives of the compound.
-
Substitution:
Reagents: Halogenating agents or other nucleophiles.
Conditions: Varies depending on the reagent.
Products: Substituted derivatives of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenating agents, other nucleophiles.
Major Products: The major products formed from these reactions are various derivatives of this compound, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-bis(aminomethyl)propan-1-ol has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
-
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Acts as a precursor in the synthesis of biologically active compounds.
-
Medicine:
- Investigated for its potential therapeutic properties.
- Used in the development of pharmaceutical intermediates.
-
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-bis(aminomethyl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, protein folding, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-methyl-1-propanol: Similar structure but with one less amino group.
1,3-Diaminopropan-2-ol: Similar structure but with different positioning of amino groups.
Uniqueness: 3-Amino-2,2-bis(aminomethyl)propan-1-ol is unique due to its three amino groups and one hydroxyl group, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C5H15N3O |
|---|---|
Molekulargewicht |
133.19 g/mol |
IUPAC-Name |
3-amino-2,2-bis(aminomethyl)propan-1-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-5(2-7,3-8)4-9/h9H,1-4,6-8H2 |
InChI-Schlüssel |
VMQAGVBDNJCBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CN)(CN)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


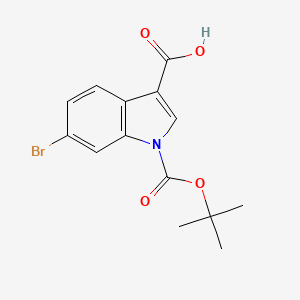
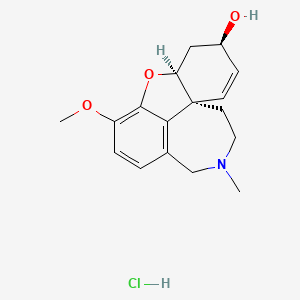

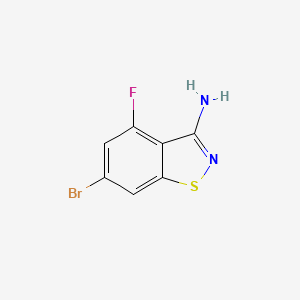
![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
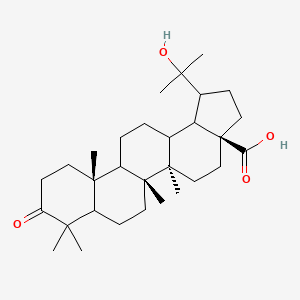



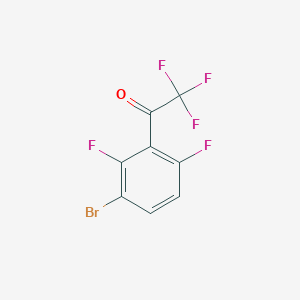
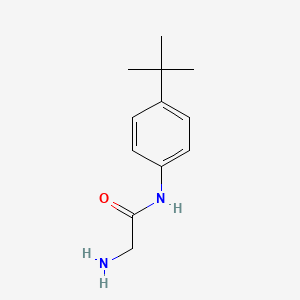
![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
